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Compound of Interest

Compound Name: Phosphine oxide, tripropyl-

Cat. No.: B073959 Get Quote

A comprehensive review of available data and methodologies for researchers, scientists, and

drug development professionals.

Executive Summary
This technical guide addresses the thermodynamic properties of tripropylphosphine oxide. A

thorough investigation of publicly available scientific literature and databases reveals a

significant gap in the experimental and computational data for this specific compound. Key

thermodynamic parameters such as the standard enthalpy of formation, standard molar

entropy, and specific heat capacity have not been extensively measured or reported.

While direct data for tripropylphosphine oxide is unavailable, this guide provides a detailed

framework and illustrative example using the well-characterized analogue, triphenylphosphine

oxide (TPPO). The methodologies and data presentation formats outlined herein are directly

applicable to the future study and characterization of tripropylphosphine oxide.

Thermodynamic Properties of Tripropylphosphine
Oxide: Current Status
An exhaustive search of scientific databases, including the NIST Chemistry WebBook, has

yielded minimal thermodynamic data for tri-n-propylphosphine oxide. The available information

is limited to basic physical properties and identifiers. There is a notable absence of
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experimentally determined or computationally calculated values for its core thermodynamic

properties.

One key historical publication, "Thermochemistry of organophosphorus compounds. Part II.

Triethyl phosphate, tripropylphosphine oxide, and tributylphosphine oxide" by C. L. Chernick

and H. A. Skinner (1956), was identified but its specific quantitative findings for

tripropylphosphine oxide could not be accessed for this review.

Given this data scarcity, the following sections will focus on the thermodynamic properties of

triphenylphosphine oxide as a well-documented proxy. The experimental techniques and

theoretical approaches described are standard and would be the methods of choice for

determining the corresponding properties of tripropylphosphine oxide.

Thermodynamic Properties of Triphenylphosphine
Oxide (TPPO)
Triphenylphosphine oxide is a structurally related organophosphorus compound for which

extensive and reliable thermodynamic data are available. These data are crucial for

understanding its stability, reactivity, and behavior in chemical processes.

Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of triphenylphosphine oxide

in the solid phase.

Table 1: Standard Molar Enthalpy of Formation of Solid Triphenylphosphine Oxide

Property Value Units Reference

Standard Molar

Enthalpy of Formation

(ΔfH°solid)

-143.5 ± 4.2 kJ/mol [NIST WebBook]

Table 2: Standard Molar Entropy and Heat Capacity of Solid Triphenylphosphine Oxide
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Property Value Units
Temperature
(K)

Reference

Standard Molar

Entropy (S°solid)
338.9 ± 4.2 J/mol·K 298.15 [NIST WebBook]

Molar Heat

Capacity

(Cp,solid)

317 J/mol·K 298.15 [1]

Molar Heat

Capacity

(Cp,solid)

339 J/mol·K 314 [NIST WebBook]

Molar Heat

Capacity

(Cp,solid)

470 J/mol·K 298 [NIST WebBook]

Table 3: Phase Change Thermodynamics of Triphenylphosphine Oxide

Property Value Units
Temperature
(K)

Reference

Enthalpy of

Fusion (ΔfusH)
24.22 kJ/mol 431.9 [NIST WebBook]

Enthalpy of

Fusion (ΔfusH)
23.4 kJ/mol 429.6 [NIST WebBook]

Entropy of

Fusion (ΔfusS)
56.08 J/mol·K 431.9 [NIST WebBook]

Enthalpy of

Sublimation

(ΔsubH)

131 ± 2 kJ/mol 399 [NIST WebBook]

Experimental Protocols for Thermodynamic Data
Determination
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The determination of the thermodynamic properties of organophosphorus compounds like

tripropylphosphine oxide and triphenylphosphine oxide relies on precise calorimetric

techniques. The primary method for determining the enthalpy of formation is static-bomb

combustion calorimetry.

Combustion Calorimetry Protocol for Solid
Organophosphorus Compounds
This protocol outlines the general steps involved in determining the standard enthalpy of

combustion, from which the standard enthalpy of formation is calculated.

Sample Preparation: A precisely weighed pellet of the purified solid organophosphorus

compound (e.g., triphenylphosphine oxide) is placed in a crucible within a combustion bomb.

A known mass of a combustion aid, such as benzoic acid, may be added to ensure complete

combustion. A fuse wire is connected to an ignition system.

Bomb Assembly and Charging: The crucible is placed in the combustion bomb. A small,

known amount of distilled water is added to the bomb to ensure that the phosphoric acid

produced is of a definite concentration. The bomb is then sealed and charged with high-

purity oxygen to a pressure of approximately 30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a

calorimeter. The calorimeter is equipped with a high-precision thermometer to monitor the

temperature change of the water.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals

before, during, and after the combustion reaction until a stable final temperature is reached.

Analysis of Combustion Products: After the combustion, the bomb is depressurized, and the

gaseous and liquid contents are analyzed to determine the extent of combustion and to

correct for the formation of any side products, such as nitric acid from residual nitrogen in the

bomb. The concentration of the phosphoric acid formed is also determined.

Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter system (the

energy equivalent) is determined in separate experiments using a standard substance with a
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known heat of combustion, typically benzoic acid. The heat of combustion of the sample is

then calculated from the corrected temperature rise and the energy equivalent of the

calorimeter.

Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation of the

compound is calculated from its standard enthalpy of combustion using Hess's law, along

with the known standard enthalpies of formation of the combustion products (carbon dioxide,

water, and aqueous phosphoric acid).

The following diagram illustrates the workflow for determining the standard enthalpy of

formation using combustion calorimetry.

Figure 1. A flowchart illustrating the key stages in determining the standard enthalpy of
formation of a solid organophosphorus compound via combustion calorimetry.

Signaling Pathways and Reaction Mechanisms
Currently, there is no specific information available in the scientific literature detailing the

involvement of tripropylphosphine oxide in biological signaling pathways. For

triphenylphosphine oxide, it is primarily known as a stable byproduct of common organic

reactions such as the Wittig, Staudinger, and Mitsunobu reactions. While it can act as a ligand

in coordination chemistry, its role in defined biological signaling cascades is not well-

established.

The following diagram illustrates the logical relationship in the formation of triphenylphosphine

oxide as a byproduct in the Wittig reaction.

Figure 2. A simplified schematic showing the formation of triphenylphosphine oxide as a
byproduct from the oxaphosphetane intermediate in the Wittig reaction.

Conclusion and Future Directions
This technical guide highlights the significant lack of publicly available thermodynamic data for

tripropylphosphine oxide. To advance the understanding of this compound for applications in

research and development, it is imperative that its fundamental thermodynamic properties are

determined. The experimental protocols for combustion calorimetry, as detailed in this guide for

triphenylphosphine oxide, provide a clear roadmap for obtaining the standard enthalpy of

formation of tripropylphosphine oxide. Furthermore, computational chemistry approaches, such
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as Density Functional Theory (DFT), could be employed to predict its thermodynamic

properties. The establishment of a reliable set of thermodynamic data for tripropylphosphine

oxide will be a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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